molecular formula C16H17N3O4S2 B2726074 2-[[3-(3,4-Dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 877655-60-2

2-[[3-(3,4-Dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

Cat. No. B2726074
CAS RN: 877655-60-2
M. Wt: 379.45
InChI Key: LSXLYIMVDXJKBP-UHFFFAOYSA-N
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Description

The compound “2-[[3-(3,4-Dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide” is a chemical compound with the linear formula C27H27N3O5S2 . It has a molecular weight of 537.661 . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Compounds like 2-[[3-(3,4-Dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide have been studied for their potent inhibitory activity against both thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These dual inhibitors are significant due to their potential therapeutic applications in cancer treatment (Gangjee et al., 2008).

Crystal Structures and Molecular Conformation

Research has been conducted on the crystal structures of compounds similar to 2-[[3-(3,4-Dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide. These studies provide insights into their molecular conformations, which are critical for understanding their interaction with biological targets (Subasri et al., 2016), (Subasri et al., 2017).

Antiviral Applications and Molecular Docking Studies

Some derivatives of this compound have been synthesized and characterized for their potential antiviral activity, particularly against COVID-19. Molecular docking studies have been used to investigate their interaction with viral proteins, providing a basis for future drug development (Mary et al., 2020).

Antimicrobial Activity

There has been research into the antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings, which are structurally related to 2-[[3-(3,4-Dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide. These compounds have shown promise as antibacterial and antifungal agents (Hossan et al., 2012).

Spectroscopic Analysis and Molecular Interactions

Studies have also been conducted on the vibrational spectroscopic signatures of related compounds, analyzing their molecular interactions and stability. This research is essential for understanding the physical properties of these molecules and their potential applications in drug design (Mary et al., 2022).

Synthesis and Evaluation of Antitumor Activity

There has been significant interest in synthesizing and evaluating the antitumor activity of derivatives of thieno[3,2-d]pyrimidine. These studies aim to develop new therapeutic agents for treating various types of cancer (Hafez & El-Gazzar, 2017).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S2/c1-22-11-4-3-9(7-12(11)23-2)19-15(21)14-10(5-6-24-14)18-16(19)25-8-13(17)20/h3-4,7H,5-6,8H2,1-2H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXLYIMVDXJKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-(3,4-Dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

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